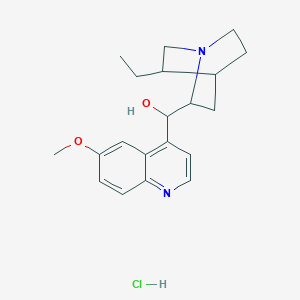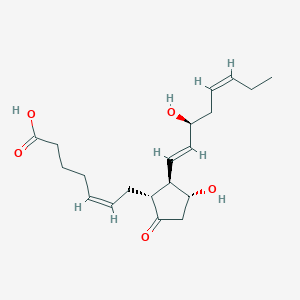
prostaglandin E3
Übersicht
Beschreibung
Prostaglandin E3 is a naturally occurring prostaglandin formed via the cyclooxygenase metabolism of eicosapentaenoic acid . It is a member of the prostaglandin family, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals . This compound plays a significant role in various physiological processes, including inflammation and immune responses .
Wissenschaftliche Forschungsanwendungen
Prostaglandin E3 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer für die Synthese verschiedener Prostaglandin-Analoga und -Derivate verwendet.
Biologie: this compound spielt eine Rolle bei der Modulation von Entzündungen und Immunreaktionen.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an bestimmte Prostaglandinrezeptoren bindet, die G-Protein-gekoppelte Rezeptoren sind . Diese Rezeptoren aktivieren verschiedene intrazelluläre Signalwege, was zu Veränderungen der Zellfunktionen führt. This compound ist dafür bekannt, die Aktivität der Proteinkinase A zu modulieren, die eine entscheidende Rolle bei der Makrophagenpolarisierung und Entzündung spielt .
Wirkmechanismus
Target of Action
Prostaglandin E3 (PGE3) primarily targets prostanoid receptors , which are G-protein-coupled receptors . These receptors are involved in a wide range of biological processes, including blood pressure homeostasis, inflammation, pain perception, and cell survival .
Mode of Action
PGE3 interacts with its targets, the prostanoid receptors, to facilitate prostaglandin signaling . The diversity of prostanoid action is defined by specific receptors and their regulated expression, as well as the diversity of G-proteins that most receptors are able to couple to . This leads to the actuation of different signaling pathways by the same receptor . For instance, EP3 stimulation mainly induces inhibition of adenylyl cyclase (AC) activity, and enhances Ca(2+) entry and mobilization via Gi-coupling .
Biochemical Pathways
PGE3 is formed via the cyclooxygenase (COX) metabolism of eicosapentaenoic acid . Prostaglandins, including PGE3, are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states . They act most often as autocrine or paracrine signaling agents .
Pharmacokinetics
A study on ono-9054, a dual this compound (ep3) and prostaglandin f (fp) receptor agonist, showed that ono-ag-367, the active metabolite of ono-9054, exhibited dose-dependent systemic pharmacokinetics with rapid elimination .
Result of Action
The molecular and cellular effects of PGE3’s action are diverse and context-dependent. For instance, PGE3 has been found to play an anti-inflammatory role by inhibiting LPS and interferon-γ-induced M1 polarization and promoting interleukin-4-mediated M2 polarization . In a cancer cell-macrophage co-culture system, PGE3 significantly inhibited prostate cancer cell growth .
Action Environment
The action of PGE3 can be influenced by various environmental factors. For example, the effect of prostaglandins depends on multiple factors, such as the target tissue, their plasma concentration, and the prostaglandin subtype
Biochemische Analyse
Biochemical Properties
Prostaglandin E3 is involved in various biochemical reactions. It interacts with enzymes such as cyclooxygenase (COX), which metabolizes eicosapentaenoic acid to form this compound . The nature of these interactions involves the conversion of eicosapentaenoic acid into this compound through the action of the COX enzyme .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, in human lung cancer cells, exposure to this compound results in a decrease in the COX-2-mediated formation of PGE2, an increase in the level of this compound, and this compound-mediated inhibition of tumor cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression. For example, in human lung cancer cells, exposure to this compound inhibits cell proliferation . This effect is associated with a reduction of PGE2 formation and an increase in the level of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in human lung cancer cells, the extracellular ratio of this compound to PGE2 increased from 0.08 in control cells to 0.8 in cells exposed to eicosapentaenoic acid within 48 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, when applied to the eyes of a rabbit, a 1 µg dose of this compound decreases intraocular pressure from 21 mmHg to about 17 mmHg .
Metabolic Pathways
This compound is involved in the cyclooxygenase (COX) metabolic pathway . It interacts with the COX enzyme, which metabolizes eicosapentaenoic acid to form this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prostaglandin E3 can be synthesized from eicosapentaenoic acid using an enzyme system isolated from ram seminal vesicles . The process involves the cyclooxygenase pathway, followed by the action of prostaglandin E synthase . This method has been optimized to produce tritium-labeled this compound in good yield .
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysis and chemoenzymatic synthesis methods. These methods are designed to be scalable and cost-effective, allowing for the production of this compound on a larger scale .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Prostaglandin E3 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren und verschiedene Analoga und Derivate zu erzeugen.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind Bromhydrin, Nickelkatalysatoren und Wittig-Reagenzien . Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen zu gewährleisten.
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind verschiedene Prostaglandin-Analoga und -Derivate, die unterschiedliche biologische Aktivitäten und therapeutische Anwendungen haben .
Vergleich Mit ähnlichen Verbindungen
Prostaglandin E3 ähnelt anderen Prostaglandinen, wie Prostaglandin E1 und Prostaglandin E2 . Es hat jedoch einzigartige Eigenschaften aufgrund seiner spezifischen Struktur und des Vorhandenseins von Eicosapentaensäure als Vorläufer . Weitere verwandte Verbindungen sind Prostacyclin, Thromboxane und Leukotriene, die ebenfalls eine Rolle bei Entzündungen und Immunreaktionen spielen .
Ähnliche Verbindungen:
- Prostaglandin E1
- Prostaglandin E2
- Prostacyclin
- Thromboxane
- Leukotriene
This compound zeichnet sich durch seine spezifischen entzündungshemmenden und antitumoralen Eigenschaften aus, was es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOMORHDRONZRN-QLOYDKTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045731 | |
| Record name | PGE3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin E3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002664 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
802-31-3 | |
| Record name | PGE3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=802-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin E3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000802313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PGE3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROSTAGLANDIN E3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZED6SBL53S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin E3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002664 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





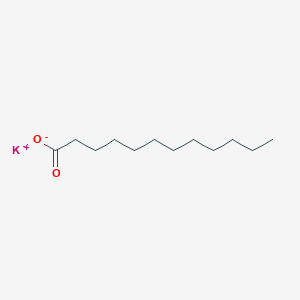
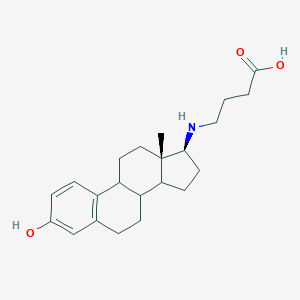



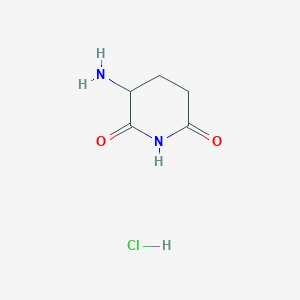
![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B158893.png)


